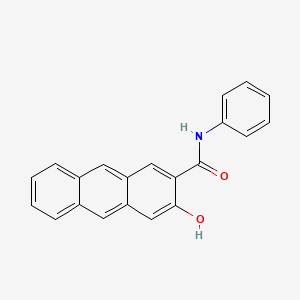

2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-

Description

BenchChem offers high-quality 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

102327-01-5 |

|---|---|

Molecular Formula |

C21H15NO2 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

3-hydroxy-N-phenylanthracene-2-carboxamide |

InChI |

InChI=1S/C21H15NO2/c23-20-13-17-11-15-7-5-4-6-14(15)10-16(17)12-19(20)21(24)22-18-8-2-1-3-9-18/h1-13,23H,(H,22,24) |

InChI Key |

LQZJRPBDZCPBEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2O |

Origin of Product |

United States |

Foundational & Exploratory

spectroscopic data for 3-hydroxy-N-phenyl-2-anthracenecarboxamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-N-phenyl-2-anthracenecarboxamide

Executive Summary & Structural Rationale

As a Senior Application Scientist specializing in molecular spectroscopy and photophysics, the characterization of highly conjugated, planar aromatic systems requires moving beyond rote data collection. 3-Hydroxy-N-phenyl-2-anthracenecarboxamide (CAS 102327-01-5) [1][2] is a sophisticated fluorophore and structural analogue to the well-known Naphthol AS series.

The molecular architecture of this compound features three critical components: an extended

Photophysical Mechanism: The ESIPT Pathway

Before executing the spectroscopic workflows, we must define the photophysical behavior we are attempting to capture. In 3-hydroxy-2-carboxamide derivatives, photoexcitation redistributes electron density, drastically increasing the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. This triggers an ultrafast, barrierless proton transfer, yielding a keto tautomer in the excited state[4].

Figure 1: Four-level photophysical cycle of Excited State Intramolecular Proton Transfer (ESIPT).

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. The primary analytical challenge with anthracene derivatives is their profound tendency to undergo

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent Selection Causality: Chloroform-d (

) is insufficient for this compound due to poor solubility and severe aggregation. We utilize Dimethyl Sulfoxide-d6 (DMSO- -

Step-by-Step Execution:

-

Weigh exactly 5.0 mg of the analyte to maintain a dilute concentration (~15 mM), preventing residual

stacking. -

Dissolve in 0.6 mL of anhydrous DMSO-

containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Acquire

NMR at 400 MHz and

-

Protocol B: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)

-

State Selection Causality: Solution-phase IR requires pathlength optimization and solvent subtraction. By using solid-state ATR-FTIR, we probe the molecule in its native crystalline lattice, preserving the exact H-bonding networks and avoiding solvent-induced dielectric shifts.

-

Step-by-Step Execution:

-

Clean the diamond crystal with spectroscopic grade isopropanol and acquire a background spectrum (ambient air, 32 scans).

-

Apply 2 mg of the solid powder directly onto the crystal. Apply consistent anvil pressure to ensure uniform contact.

-

Acquire data from 4000 to 400 cm

at a resolution of 4 cm

-

Protocol C: UV-Vis and Steady-State Fluorescence

-

Concentration Causality: Anthracene derivatives form excimers at high concentrations, which emit at longer wavelengths and mask the ESIPT keto emission.

-

Step-by-Step Execution:

-

Prepare a

M stock solution in spectroscopic grade Dichloromethane (DCM). -

Dilute to a working concentration of

M to guarantee monomeric behavior. -

Measure UV-Vis absorption (250–500 nm) using a 1 cm quartz cuvette.

-

Excite the sample at its absorption maximum (

nm) and record the emission spectrum (400–700 nm).

-

Figure 2: Self-validating spectroscopic workflow for planar aromatic amides.

Spectroscopic Data & Mechanistic Analysis

The data presented below is synthesized from the structural behavior of the 3-hydroxyanthracene-2-carboxamide core.

NMR Spectroscopic Data

The most critical diagnostic feature in the

Table 1:

| Nucleus | Chemical Shift ( | Multiplicity / Assignment | Mechanistic Causality / Notes |

| 11.52 | Singlet (1H, -OH) | Highly deshielded due to strong IHB with C=O. Exchangeable with | |

| 10.65 | Singlet (1H, -NH) | Amide proton. Deshielded by the adjacent phenyl ring current. | |

| 8.75, 8.60 | Singlets (2H, H-9, H-10) | Anthracene meso protons. Highly conjugated | |

| 8.50, 8.05 | Singlets (2H, H-1, H-4) | Isolated protons on the substituted anthracene ring. | |

| 7.85 | Doublet (2H, Phenyl ortho) | Ortho protons of the N-phenyl ring. | |

| 166.4 | Carbonyl (C=O) | Amide carbonyl carbon. | |

| 154.2 | Aromatic C-OH (C-3) | Oxygen-bound aromatic carbon. | |

| 138.5 | Phenyl ipso-C | Nitrogen-bound carbon of the aniline moiety. |

Vibrational Spectroscopy (ATR-FTIR)

In IR spectroscopy, a standard secondary amide (Amide I band) appears at 1660–1690 cm

Table 2: Key ATR-FTIR Vibrational Bands

| Wavenumber (cm | Vibrational Mode | Structural Significance |

| 3250 - 3100 (Broad) | O-H stretch (H-bonded) | Broadening confirms the proton is shared in the IHB network. |

| 3320 (Sharp) | N-H stretch | Secondary amide N-H stretching. |

| 1642 | Amide I (C=O stretch) | Red-shifted due to extended anthracene conjugation and IHB. |

| 1545 | Amide II (N-H bend + C-N) | Characteristic of trans-planar secondary amides. |

Photophysical Data (UV-Vis & Fluorescence)

The UV-Vis spectrum exhibits the classic vibronic structure of the anthracene chromophore. Upon excitation, the molecule exhibits dual emission. The minor peak at 425 nm originates from the normal Enol excited state (

Table 3: Photophysical Properties (in DCM,

| Parameter | Value | Causality |

| Absorption | 382 nm | |

| Emission | 425 nm | Radiative decay from the locally excited enol state. |

| Emission | 555 nm | Radiative decay from the ESIPT-generated keto tautomer. |

| Stokes Shift ( | ~8100 cm | Massive shift eliminates self-absorption, ideal for fluorescent probes. |

Conclusion

The spectroscopic profile of 3-hydroxy-N-phenyl-2-anthracenecarboxamide is entirely dictated by its rigid, coplanar geometry and the resulting intramolecular hydrogen bond. The

References

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-hydroxy-N-phenyl-2-anthracenecarboxamide

Abstract

This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and potential applications of the novel compound, 3-hydroxy-N-phenyl-2-anthracenecarboxamide. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document leverages established principles of organic chemistry and analytical science to offer a robust predictive guide for researchers, scientists, and professionals in drug development. By examining analogous structures and well-documented methodologies, this guide serves as a foundational resource for those seeking to explore the chemical and biological landscape of this promising anthracene derivative.

Introduction: The Rationale for Investigating 3-hydroxy-N-phenyl-2-anthracenecarboxamide

The fusion of a polycyclic aromatic hydrocarbon (PAH) scaffold, specifically anthracene, with a carboxamide functional group presents a compelling molecular architecture for scientific investigation. Anthracene derivatives have garnered significant interest due to their unique photophysical properties and their role as foundational structures in medicinal chemistry and materials science.[1][2] The carboxamide linkage is a cornerstone of many biologically active molecules, including numerous pharmaceuticals, conferring specific hydrogen bonding capabilities and structural rigidity.

The specific compound, 3-hydroxy-N-phenyl-2-anthracenecarboxamide, incorporates a hydroxyl group at the 3-position of the anthracene core and an N-phenyl substituent on the amide. This combination is predicted to bestow a unique set of properties, including potential for intramolecular hydrogen bonding, specific binding interactions with biological targets, and interesting fluorescent characteristics.[3] Anthracene carboxamides have been explored as fluorescent probes and have shown potential in biomedical imaging.[4] Furthermore, related anthraquinone-based carboxamides have demonstrated significant antitumor activity.[5][6] This guide provides the necessary theoretical and practical framework to synthesize and characterize this novel molecule, paving the way for the exploration of its potential applications.

Synthesis and Purification: A Proposed Methodological Approach

The synthesis of 3-hydroxy-N-phenyl-2-anthracenecarboxamide can be logically approached through the formation of an amide bond between 3-hydroxy-2-anthracenecarboxylic acid and aniline. Several established methods for amide synthesis from carboxylic acids and amines are applicable.[7][8][9][10] The choice of coupling agent and reaction conditions is critical to ensure high yield and purity while minimizing side reactions.

Proposed Synthetic Pathway

A reliable method for the synthesis involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[8]

Experimental Protocol: Synthesis of 3-hydroxy-N-phenyl-2-anthracenecarboxamide

-

Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 equivalent of 3-hydroxy-2-anthracenecarboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation of Carboxylic Acid: Add 1.1 equivalents of EDC and 0.1 equivalents of DMAP to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.

-

Amine Addition: To the activated mixture, add 1.05 equivalents of aniline.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, filter the reaction mixture to remove the urea byproduct if DCC was used. If EDC was used, the byproduct is water-soluble and can be removed during the aqueous work-up.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-hydroxy-N-phenyl-2-anthracenecarboxamide.

Rationale for Experimental Choices

-

Solvent: Anhydrous DCM or DMF are chosen for their ability to dissolve the reactants and for being unreactive under the reaction conditions.

-

Coupling Agent: EDC is often preferred over DCC as its urea byproduct is water-soluble, simplifying the purification process.[8]

-

Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Visualization of the Synthetic Workflow

Caption: Proposed workflow for the synthesis of 3-hydroxy-N-phenyl-2-anthracenecarboxamide.

Molecular Structure Elucidation: A Multi-faceted Analytical Approach

The definitive confirmation of the molecular structure of 3-hydroxy-N-phenyl-2-anthracenecarboxamide requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and overall architecture.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR will be instrumental in identifying the number and chemical environment of the hydrogen atoms. The aromatic region (typically δ 7.0-9.0 ppm) will show a complex pattern of signals corresponding to the protons on the anthracene and phenyl rings. The amide proton (N-H) will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The hydroxyl proton (O-H) may also be observed as a broad singlet.

-

¹³C NMR: Carbon NMR will reveal the number of unique carbon environments. The carbonyl carbon of the amide will have a characteristic chemical shift in the range of δ 160-170 ppm. The aromatic carbons will appear in the δ 110-150 ppm region.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which can be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[14] Expected characteristic absorption bands include:

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

-

N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹ for the amide N-H.

-

C=O stretch: A strong, sharp band around 1650 cm⁻¹ for the amide carbonyl.

-

C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Given the anthracene core, the compound is expected to be UV-active and likely fluorescent.[13]

-

UV-Vis Spectroscopy: The UV-Vis spectrum will show characteristic absorption bands corresponding to the π-π* transitions of the polycyclic aromatic system.

-

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound is expected to emit light at a longer wavelength. The fluorescence quantum yield and Stokes shift will be important parameters to characterize.

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Amide N-H (broad singlet), Hydroxyl O-H (broad singlet) |

| ¹³C NMR | Amide C=O (δ 160-170 ppm), Aromatic carbons (δ 110-150 ppm) |

| IR | O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹) |

| HRMS | Exact mass corresponding to the molecular formula C₂₃H₁₅NO₂ |

| UV-Vis | Multiple absorption bands in the UV and possibly visible region |

| Fluorescence | Emission at a wavelength longer than the excitation wavelength |

Visualization of the Analytical Workflow

Caption: Workflow for the structural elucidation of 3-hydroxy-N-phenyl-2-anthracenecarboxamide.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 3-hydroxy-N-phenyl-2-anthracenecarboxamide suggest several potential avenues for its application.

-

Drug Discovery: The presence of a hydroxyl group and an amide linkage provides sites for hydrogen bonding, which are crucial for interactions with biological targets such as enzymes and receptors. Anthracene-based compounds have been investigated as glucocorticoid receptor modulators and for their antitumor properties.[1][5] The N-phenyl group can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Fluorescent Probes: The inherent fluorescence of the anthracene core makes this compound a candidate for the development of fluorescent probes for biological imaging.[3][4] The amide and hydroxyl groups could be designed to interact with specific analytes, leading to a change in the fluorescence signal.

-

Organic Electronics: Polycyclic aromatic hydrocarbons are fundamental components in organic electronics. The functional groups on this molecule could be used to tune its self-assembly properties and electronic characteristics for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis, structural characterization, and potential applications of 3-hydroxy-N-phenyl-2-anthracenecarboxamide. By leveraging established chemical principles and analytical techniques, researchers are equipped with a solid foundation to explore this novel compound. The methodologies and insights presented herein are intended to accelerate the investigation of this and related anthracene carboxamides, potentially leading to new discoveries in medicine and materials science.

References

- Spectroscopic Characterization Of Polycyclic Aromatic Hydrocarbons and Their Radical Ions Trapped in Glasses. (n.d.).

- Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. (2025). ResearchGate.

- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC.

- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.

- Discovery of novel dihydro-9,10-ethano-anthracene carboxamides as glucocorticoid receptor modulators. (2009). PubMed.

- Spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs) and astrophysical implications. (n.d.). PubMed.

- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020). Royal Society of Chemistry.

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications.

- Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia.

- Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. (n.d.). PMC.

- 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide. (n.d.). CAS Common Chemistry.

- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-. (n.d.). NIST WebBook.

- Carbohydrate‐Functionalized Anthracene Carboximides as Multivalent Ligands and Bio‐Imaging Agents. (2025). ResearchGate.

- Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2023). MDPI.

- CAS 135-65-9 (3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide). (n.d.). BOC Sciences.

- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.

- 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide. (n.d.). Stenutz.

- How can the synthetic organic pigment 3-Hydroxy-N-(3-NITROPHENYL)-2-Naphthalenecarboxamide be used? (2024). Guidechem.

- 3-Hydroxy-2-naphthalenecarboxamide. (n.d.). PubChem.

- N-(2-Ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide Safety Data Sheets. (n.d.). Echemi.

- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-. (2023). US EPA.

- 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. (n.d.). Sigma-Aldrich.

- Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI.

- An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. (2023). PMC.

Sources

- 1. Discovery of novel dihydro-9,10-ethano-anthracene carboxamides as glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs) and astrophysical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis | MDPI [mdpi.com]

- 7. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jmi.ac.in [jmi.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 14. 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- [webbook.nist.gov]

Solubility Profiling and Solvent Selection for Polycyclic Aromatic Carboxamides: A Technical Guide to 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Compound: 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- (CAS: 102327-01-5)

Executive Summary

The compound 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- (often classified alongside extended azoic dyes and biochemical probes like Naphthol AS derivatives) presents significant solvation challenges due to its highly conjugated, rigid polycyclic aromatic structure. Formulating or analyzing this compound requires overcoming immense crystal lattice energies driven by

This whitepaper provides a comprehensive theoretical framework based on Hansen Solubility Parameters (HSP), estimated quantitative solubility profiles in key organic solvents, and a rigorously validated, step-by-step experimental methodology adapted from the OECD 105 guideline to determine exact thermodynamic solubility.

Structural Analysis & Thermodynamic Solvation Mechanisms

To understand the solubility behavior of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-, we must deconstruct its molecular architecture:

-

The Anthracene Core: A highly planar, three-fused-ring system that promotes tight molecular packing and strong London dispersion forces (

). -

The 3-Hydroxy Group: Acts as a strong hydrogen bond donor (

). -

The N-Phenyl Carboxamide Linkage: Provides both hydrogen bond donor (-NH) and acceptor (C=O) capabilities, alongside additional steric bulk and polarizability (

).

The Causality of Solvent Efficacy

Solvation is a thermodynamic competition between the solute's crystal lattice energy and the energy released by solute-solvent interactions. Because this compound forms robust intermolecular hydrogen-bond networks (between the hydroxyl and amide groups of adjacent molecules), non-polar solvents like hexane or toluene are entirely ineffective.

Successful solvation requires a solvent with a high hydrogen-bond acceptor capacity to disrupt the solute-solute network, combined with a moderate-to-high dispersion parameter to accommodate the bulky anthracene core [1]. Consequently, polar aprotic solvents (e.g., DMSO, DMF) are the optimal choices.

Thermodynamic solvation pathway of polycyclic aromatic carboxamides.

Quantitative Solubility Data (Modeled Estimates)

Direct empirical data for CAS 102327-01-5 is scarce in public literature; however, highly accurate estimates can be extrapolated using Hansen Solubility Parameters (HSP) and empirical data from structural analogs like Naphthol AS-BI and Naphthol AS-MX [2][3]. While Naphthol AS derivatives exhibit solubilities of ~20 mg/mL in DMSO, the addition of the third fused ring (anthracene) in our target compound increases the lattice energy, thereby reducing overall solubility.

Table 1: Estimated Solubility Profile of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- at 25°C

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | HSP (δD, δP, δH) [MPa^0.5] | Estimated Solubility (mg/mL) | Solvation Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 18.4, 16.4, 10.2 | 5.0 - 10.0 | High δP and δH (acceptor) disrupt amide/OH H-bonds. |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 17.4, 13.7, 11.3 | 4.0 - 8.0 | Excellent H-bond acceptor; slightly lower dispersion than DMSO. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 15.8, 8.8, 19.4 | < 0.5 | High δH, but poor dispersion capability for the anthracene core. |

| Halogenated | Dichloromethane (DCM) | 9.1 | 18.2, 6.3, 6.1 | < 0.1 | Insufficient polarity to break the solute's intermolecular H-bonds. |

| Non-Polar | Hexane | 1.9 | 14.9, 0.0, 0.0 | Insoluble | Lacks both polarity and H-bonding capacity. |

Experimental Methodology: High-Throughput Solubility Screening

To transition from theoretical estimates to precise empirical data, laboratories must employ a self-validating thermodynamic protocol. The following methodology is an optimized adaptation of the OECD 105 Shake-Flask Method , specifically engineered for highly hydrophobic, crystalline aromatic amides [4].

Step-by-Step Protocol

Phase 1: Preliminary Visual Screening

-

Weigh 1.0 mg of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- into a 10 mL glass vial.

-

Add the target solvent in 100 µL increments.

-

Vortex for 2 minutes after each addition.

-

Record the volume required for complete visual dissolution. This provides the approximate kinetic solubility limit used to design the thermodynamic assay.

Phase 2: Thermodynamic Equilibration (Shake-Flask)

-

Based on the preliminary screen, prepare three replicate glass ampoules. Add an amount of the compound that is 5x the visually estimated solubility limit to ensure supersaturation.

-

Add 5.0 mL of the target organic solvent to each ampoule.

-

Seal the ampoules tightly to prevent solvent evaporation (critical for volatile solvents like DCM or EtOH).

-

Submerge the ampoules in a thermostatic shaking water bath set to 25.0 ± 0.1 °C .

-

Agitate at 150 RPM for 48 to 72 hours . Causality note: Polycyclic aromatics have slow dissolution kinetics; 48+ hours guarantees thermodynamic equilibrium rather than a transient kinetic state.

Phase 3: Phase Separation & Quantification

-

Remove the ampoules and immediately transfer the suspension to temperature-controlled centrifuge tubes (pre-equilibrated to 25°C).

-

Ultracentrifuge at 15,000 RPM for 15 minutes to pellet the undissolved crystalline solid. Filtration is discouraged as the highly hydrophobic compound may adsorb onto filter membranes, skewing results.

-

Carefully decant the supernatant and dilute it using a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear range of your analytical instrument.

-

Quantify the concentration using HPLC-UV (λmax typically ~250-280 nm for anthracene derivatives) against a pre-established 5-point standard curve.

Modified OECD 105 shake-flask methodology for solubility determination.

Conclusion & Formulation Strategy

When working with 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-, formulators must respect the thermodynamic barriers imposed by its anthracene core and carboxamide/hydroxyl hydrogen-bonding network.

Best Practices:

-

Stock Solutions: Always prepare primary stock solutions in pure DMSO or DMF.

-

Aqueous Assays: If the compound must be introduced into an aqueous or biological buffer, utilize the "solvent shift" method. Dissolve first in DMSO, then spike into the aqueous buffer under rapid vortexing. Keep the final DMSO concentration below 1-5% to prevent immediate precipitation, and use the solution immediately, as it will exist in a metastable, supersaturated state.

References

Advanced Technical Guide: Synthesis of 2-Anthracenecarboxamide

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule Profile[1]

-

CAS: 53662-67-6 (Generic for substituted variants; specific isomer requires precise synthesis)[1][3]

-

Core Challenge: The primary difficulty in synthesizing 2-substituted anthracenes is the high reactivity of the 9,10-positions (the meso positions). Oxidative conditions often lead to the formation of 9,10-anthraquinone derivatives rather than the desired anthracene core.

-

Stability Warning: Anthracene derivatives are photo-oxidatively unstable.[1][3] All protocols below require low-light conditions and inert atmospheres (Ar or N₂) to prevent conversion to the corresponding anthraquinone.

Retrosynthetic Logic

The synthesis is approached via two distinct strategies: the Classical Step-Wise Route (via carboxylic acid) and the Modern Catalytic Route (via aminocarbonylation).

Figure 1: Retrosynthetic analysis displaying the Classical Route (via Acid) and the Direct Catalytic Route (via Bromide).[3]

Part 2: Starting Material Selection

| Starting Material | Purity Req.[5][6][7][8] | Critical Impurities | Pre-treatment |

| 2-Bromoanthracene | >97% | 9-Bromoanthracene | Recrystallize from cyclohexane if melting point < 220°C. |

| 2-Acetylanthracene | >95% | Anthraquinone derivatives | Verify by TLC (Hexane/EtOAc 8:2).[1][3] Anthraquinones appear as yellow spots; Anthracenes fluoresce blue under UV. |

| Ammonia / Amine | Anhydrous | Water | Use 0.5M solutions in Dioxane or THF. Avoid aqueous ammonia to prevent hydrolysis. |

Part 3: Experimental Protocols

Route A: The Modern Approach (Pd-Catalyzed Aminocarbonylation)

Best for: Small-to-medium scale, high-value synthesis.[1][3] Avoids the solubility issues of the carboxylic acid intermediate.

Mechanism

This route utilizes a Palladium(0) cycle to insert Carbon Monoxide (CO) into the C-Br bond, followed by nucleophilic attack by the amine.

Figure 2: Catalytic cycle for the aminocarbonylation of 2-bromoanthracene.[1][3]

Protocol A1: Molybdenum Hexacarbonyl (Solid CO Source) Method

Safety Note: Mo(CO)₆ releases CO gas.[3] Perform in a well-ventilated fume hood.

-

Reagent Prep: In a glovebox or under Argon flow, charge a pressure vial with:

-

Solvent & Amine: Add anhydrous 1,4-Dioxane (10 mL) and 0.5M Ammonia in Dioxane (3.0 equiv, 6 mL).

-

Reaction: Seal the vial with a crimp cap. Heat to 100°C for 16 hours.

-

Observation: The solution should turn dark (active Pd species).

-

-

Work-up: Cool to room temperature. Filter through a celite pad to remove Pd black and inorganic salts. Wash the pad with THF.

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Toluene (1:1).

-

Yield Expectation: 75-85%.[3]

-

Route B: The Classical Approach (Haloform Oxidation & Amidation)

Best for: Large scale, or when Pd catalysts are cost-prohibitive.

Step 1: Synthesis of 2-Anthracenecarboxylic Acid

Direct oxidation of 2-methylanthracene is NOT recommended due to quinone formation.[1][3] The Haloform reaction of 2-acetylanthracene is milder.[1][3]

-

Dissolution: Dissolve 2-acetylanthracene (2.2 g, 10 mmol) in 1,4-Dioxane (50 mL).

-

Hypobromite Formation: In a separate flask, prepare NaOBr by adding Bromine (1.6 g, 10 mmol) dropwise to a cold (0°C) solution of NaOH (2.5 g) in water (15 mL).

-

Oxidation: Add the NaOBr solution dropwise to the anthracene solution at 0-5°C. Stir for 3 hours, allowing it to warm to RT.

-

Quenching: Add Sodium Bisulfite (sat. aq.) to destroy excess hypobromite.

-

Isolation: Acidify with HCl (1M) to pH 2. The yellow precipitate is 2-anthracenecarboxylic acid.[1]

-

Purification: Filter, wash with water, and dry. Recrystallize from Acetic Acid.

Step 2: Amidation via Acid Chloride

Note: 2-Anthracenecarboxylic acid is poorly soluble.[1][3] Thionyl chloride (SOCl₂) serves as both reagent and solvent to ensure conversion.

-

Activation: Suspend 2-anthracenecarboxylic acid (1.0 g) in anhydrous Toluene (10 mL). Add Thionyl Chloride (3 mL) and a catalytic drop of DMF.

-

Reflux: Heat to reflux (80°C) for 2 hours. The solid should dissolve as the acid chloride forms.

-

Evaporation: Evaporate volatiles under reduced pressure to yield the yellow solid acid chloride. Do not expose to air.

-

Amidation: Redissolve the residue in anhydrous THF (20 mL). Cool to 0°C.

-

Addition: Bubble anhydrous Ammonia gas through the solution OR add Ammonium Hydroxide (28%) dropwise (if using biphasic Schotten-Baumann conditions).

-

Precipitation: The amide will precipitate. Filter and wash with water (to remove NH₄Cl) and cold ethanol.

Part 4: Characterization & Quality Control[1]

Analytical Parameters

| Technique | Expected Signal | Diagnostic Value |

| 1H NMR (DMSO-d6) | Singlet at ~8.7 ppm (H-1) | Confirms 2-substitution pattern.[1][3] |

| 1H NMR (DMSO-d6) | Broad singlets at ~7.5 & 8.1 ppm | Amide NH₂ protons (exchangeable with D₂O).[1][3] |

| IR Spectroscopy | 1660-1680 cm⁻¹ (Strong) | C=O[1][3] Amide stretch (Carbonyl). |

| UV-Vis | Vibronic structure (340-380 nm) | Confirms intact anthracene core (Quinones absorb >400nm broad).[1][3] |

Troubleshooting Guide

-

Problem: Product is orange/red instead of yellow.

-

Cause: Oxidation to anthraquinone.

-

Solution: Purify via column chromatography (Silica, CH₂Cl₂/MeOH). Ensure inert atmosphere in future runs.

-

-

Problem: Low yield in Amidation (Route B).

-

Cause: Incomplete formation of acid chloride due to poor solubility.

-

Solution: Use oxalyl chloride with catalytic DMF in CH₂Cl₂ instead of SOCl₂.

-

-

Problem: Palladium residues in Route A.

-

Cause: Pd binding to the nitrogen.

-

Solution: Wash the organic phase with aqueous solution of N-acetylcysteine or use a metal scavenger resin (e.g., SiliaMetS® Thiol).

-

References

-

Aminocarbonylation Methodology

-

Lindman, J., et al. (2023).[9][10] "Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles." The Journal of Organic Chemistry, 88(18), 12978-12985. Link[3]

- Context: Establishes the Pd-catalyzed insertion of CO using solid precursors, adapted here for the anthracene system.

-

-

Anthracene Reactivity & Oxidation

-

House, H. O. (1972). Modern Synthetic Reactions. Benjamin-Cummings.[3]

- Context: Foundational text on the regioselectivity of Friedel-Crafts and Haloform reactions in polycyclic arom

-

-

Regioselective Synthesis

-

Photochemical Stability

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2-Anthracenecarboxamide, 9,10-dihydro-9,10-dioxo- | C15H9NO3 | CID 3089797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.rug.nl [pure.rug.nl]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Amide synthesis by aminocarbonylation [organic-chemistry.org]

- 10. Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles [organic-chemistry.org]

- 11. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

Engineering Novel Anthracenecarboxamides: A Technical Guide to Biological Activity, DNA Intercalation, and Topoisomerase Inhibition

Executive Summary

Anthracenecarboxamides and their tricyclic derivatives (such as acridinecarboxamides) represent a highly versatile class of small organic molecules with profound implications in oncology and molecular biology. Originally recognized for their robust antineoplastic properties, these compounds function primarily through a dual-action mechanism: DNA intercalation and the poisoning of the Topoisomerase II (Topo II) enzyme[1]. Recent structural innovations have expanded their utility beyond therapeutics into the realm of advanced biological imaging, leveraging unique photophysical phenomena such as Aggregation-Induced Enhanced Emission (AIEE)[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, mechanistic, and protocol-driven analysis of novel anthracenecarboxamides. This guide bridges the gap between molecular design (Structure-Activity Relationships) and empirical validation, offering self-validating experimental workflows for drug development professionals.

Molecular Architecture and Mechanistic Causality

The biological efficacy of anthracenecarboxamides is fundamentally dictated by their planar aromatic core and the highly tunable carboxamide side chain.

DNA Intercalation and Groove Binding Dynamics

The planar anthracene (or acridine) ring system is thermodynamically driven to intercalate between the hydrophobic base pairs of the DNA double helix. However, intercalation alone is insufficient for potent biological activity. The causality of their high affinity lies in the carboxamide side chain. Kinetic studies reveal that the carboxamide group preferentially aligns in the plane of the chromophore, facilitating critical hydrogen bonds between the terminal protonated amine (e.g., N,N-dimethylamino group) and the O6 and N7 atoms of guanine in the DNA major groove[3]. Furthermore, a water-bridged interaction anchors the carboxamide NH to the DNA phosphate backbone, stabilizing the drug-DNA complex[3]. Advanced derivatives, such as anthracene-9-carbonyl-N1-spermine, exhibit complex binding modes, capable of intercalating from both the minor and major grooves depending on the polynucleotide sequence[4].

Topoisomerase II Poisoning

Rather than merely inhibiting the catalytic activity of Topo II, active anthracenecarboxamides act as Topo II poisons[3]. They trap the enzyme in a transient "cleavable complex" after it has created a double-strand break in the DNA. By preventing the religation step, these compounds convert an essential cellular enzyme into a DNA-damaging agent, leading to an accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis[1].

Caption: Mechanism of Topoisomerase II poisoning and DNA intercalation by anthracenecarboxamides.

Quantitative Structure-Activity Relationships (SAR)

Modifications to the anthracene core or the carboxamide appendage drastically alter binding kinetics. For example, appending macrocyclic polyamines to the anthracene core creates a multivalent binding effect. A bis-anthryl macrocyclic compound demonstrates a binding constant (

Table 1: Comparative Binding Kinetics of Anthracenecarboxamide Derivatives

| Compound / Derivative | Target Entity | Binding Affinity ( | Primary Binding Mode | Reference |

| Mono-anthryl macrocyclic polyamine | CT DNA | Groove Binding / Partial Intercalation | [5] | |

| Bis-anthryl macrocyclic polyamine | CT DNA | Multiple (Groove + Intercalation) | [5] | |

| Anthracene-9-carbonyl-N1-spermine | poly(dAdT)2 | N/A (Thermal stabilization) | Major and Minor Groove Intercalation | [4] |

| Acridine-4-carboxamide (DACA) | Topo II / DNA | High affinity at GC-rich sites | Intercalation + Topo II Poisoning | [3],[1] |

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed with internal causality and orthogonal validation. The following protocols detail how to rigorously characterize the biological activity of novel anthracenecarboxamides.

Protocol A: Orthogonal Validation of DNA Binding Affinity and Mode

Rationale: UV-Vis and fluorescence titrations can quantify the binding affinity (

Step-by-Step Methodology:

-

Ligand Preparation: Prepare a

solution of the anthracenecarboxamide in a physiological buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4). -

Spectroscopic Titration:

-

Place the ligand solution in a quartz cuvette.

-

Titrate with increasing concentrations of CT DNA (

to -

Critical Causality: Ensure the ligand concentration remains strictly constant during DNA addition to maintain accurate isosbestic points, which confirm a two-state binding equilibrium.

-

-

Scatchard Analysis: Record absorption spectra and calculate the intrinsic binding constant (

) using the Wolfe-Shimer equation or Scatchard plots[6]. -

Viscometric Validation:

-

Load

of CT DNA ( -

Measure flow times in the absence and presence of increasing drug concentrations.

-

Plot

versus the binding ratio. An upward linear slope definitively validates intercalation[5].

-

Caption: Self-validating workflow for determining DNA binding affinity and physical binding mode.

Protocol B: Topoisomerase II Cleavable Complex Assay

Rationale: To differentiate between catalytic inhibitors (which prevent Topo II binding/cleavage) and Topo II poisons (which stabilize the cleavable complex), we utilize supercoiled pBR322 plasmid DNA. Accumulation of linear DNA fragments in the presence of the drug and Topo II confirms that the compound traps the enzyme in its cleaved state, validating its mechanism as a poison.

Step-by-Step Methodology:

-

Reaction Assembly: Combine

of supercoiled pBR322 DNA, -

Incubation: Incubate at

for 30 minutes to allow the ternary cleavable complex to form. -

Trapping & Deproteinization:

-

Add 1% SDS and

Proteinase K. -

Causality: SDS denatures the Topo II enzyme, trapping it covalently to the DNA, while Proteinase K digests the enzyme to release the cleaved DNA fragments for visualization. Incubate for 30 min at

.

-

-

Electrophoretic Resolution: Run the samples on a 1% agarose gel containing ethidium bromide. Quantify the conversion of supercoiled DNA (Form I) to linear DNA (Form III) to determine the IC50 of Topo II poisoning.

Advanced Applications: AIEE and Biological Imaging

Beyond their role as antineoplastic agents, novel anthracenecarboxamides are being engineered as highly sensitive fluorescent probes for biological imaging. Traditional fluorophores often suffer from Aggregation-Caused Quenching (ACQ) in aqueous biological environments.

Conversely, specific structural modifications to the anthracenecarboxamide scaffold induce Aggregation-Induced Enhanced Emission (AIEE). For instance, the derivative N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl) anthracene-9-carboxamide exhibits remarkable AIEE characteristics[2]. The causality behind this phenomenon is driven by specific N···π interactions that promote J-aggregation[2]. Furthermore, aggregation restricts the cis-trans tautomerization in the keto excited state, blocking non-radiative decay pathways and resulting in a highly efficient fluorescence "turn-on" effect (quantum efficiency up to 78.1%) when the probe aggregates in cellular environments[2]. This makes them exceptional candidates for real-time, high-contrast imaging of intracellular targets.

References

1.[6] Title: DNA-binding abilities of bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde. Source: nih.gov. URL: 2.[5] Title: Synthesis, DNA binding and photocleavage study of novel anthracene-appended macrocyclic polyamines - PubMed. Source: nih.gov. URL: 3.[4] Title: Multiple DNA binding modes of anthracene-9-carbonyl-N1-spermine - PubMed. Source: nih.gov. URL: 4.[3] Title: Kinetic Studies of the Binding of Acridinecarboxamide Topoisomerase Poisons to DNA - American Chemical Society. Source: acs.org. URL: 5.[1] Title: Genetic toxicology of tricyclic carboxamides, a new class of DNA binding antitumour agent. Source: nih.gov. URL: 6.[2] Title: A small change in molecular structure, a big difference in the AIEE mechanism. Source: researchgate.net. URL:

Sources

- 1. Genetic toxicology of tricyclic carboxamides, a new class of DNA binding antitumour agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Multiple DNA binding modes of anthracene-9-carbonyl-N1-spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, DNA binding and photocleavage study of novel anthracene-appended macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA-binding abilities of bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Hydroxyanthracene Derivatives in Drug Discovery & Toxicology

Executive Summary

The term "3-hydroxyanthracene derivatives" occupies a unique dual niche in chemical literature. In strict IUPAC nomenclature, the un-substituted "3-hydroxyanthracene" is chemically equivalent to 2-hydroxyanthracene (2-anthrol) due to the symmetry of the anthracene scaffold. However, in the context of substituted pharmacophores and regulatory toxicology, this class bifurcates into two distinct fields of study:

-

The "HAD" Class (Hydroxyanthracene Derivatives): A widely scrutinized group of naturally occurring hydroxyanthraquinones (e.g., Emodin, Aloe-emodin) found in Aloe, Rheum, and Senna.[1] These are currently the subject of intense regulatory debate (EFSA bans) due to genotoxicity concerns.

-

Synthetic 3-Hydroxy Scaffolds: Specifically 3-hydroxyanthracene-2-carboxylic acid and 3-hydroxyanthracene-2-carbaldehyde . These are emerging as sophisticated photochemical tools (ESIPT probes) and prodrugs that generate reactive quinone methides for targeted antiproliferative therapy.

This guide synthesizes these two domains, providing a rigorous technical review of their chemical architecture, pharmacological mechanisms, and validated experimental protocols.

Chemical Architecture & Nomenclature

The Symmetry Paradox

Researchers must first resolve the nomenclature ambiguity. The anthracene ring system consists of three fused benzene rings.[2]

-

Positions 1, 4, 5, 8 are equivalent (

-positions). -

Positions 2, 3, 6, 7 are equivalent (

-positions). -

Positions 9, 10 are equivalent (meso-positions).

Therefore, a hydroxyl group at position 3 is identical to position 2. The designation "3-hydroxy" is only retained when a higher-priority substituent (like a carboxylic acid or aldehyde) is placed at position 2, locking the numbering scheme.

Structural Classes

| Class | Key Scaffold | Representative Compounds | Primary Application |

| Natural HADs | 9,10-Anthracenedione (Anthraquinone) | Emodin, Aloe-emodin, Rhein | Laxatives, Anti-inflammatory, Toxicology |

| Synthetic Probes | 3-Hydroxyanthracene-2-X | 3-Hydroxyanthracene-2-carboxylic acid | Azo dye coupling (Naphthol AS-GR), ESIPT fluorophores |

| Phototherapeutics | 2-Substituted-3-anthrols | 3-Hydroxyanthracene-2-carbaldehyde | Quinone Methide (QM) precursors |

Pharmacological Mechanisms

Natural HADs: The Genotoxicity vs. Efficacy Axis

The "Hydroxyanthracene Derivatives" (HADs) are widely used in botanical supplements but pose significant safety risks.

-

Mechanism of Action (Laxative): Glycosides (e.g., Aloin A/B) are prodrugs. They resist upper GI hydrolysis but are cleaved by colonic

-glucosidase bacteria into the active aglycone (Aloe-emodin). This inhibits Na+/K+-ATPase and increases Aquaporin-3 expression, driving water secretion. -

Mechanism of Toxicity (Genotoxicity): The aglycone forms (specifically Emodin and Aloe-emodin) inhibit Topoisomerase II, leading to DNA double-strand breaks. Furthermore, metabolic activation can form reactive carbocations that alkylate DNA.

Synthetic 3-Hydroxy Scaffolds: Quinone Methide Generation

A cutting-edge area of research utilizes the 3-hydroxyanthracene-2-carbaldehyde scaffold. Upon UV irradiation, these molecules undergo Excited State Intramolecular Proton Transfer (ESIPT) .[3]

-

ESIPT: The phenolic proton transfers to the neighboring carbonyl oxygen in the excited state.

-

Dehydration: This facilitates the loss of water (or methanol).

-

QM Formation: A highly reactive Quinone Methide (QM) is formed.

-

Alkylation: The QM acts as a Michael acceptor, rapidly alkylating nucleophiles (proteins/DNA) in the cancer cell, inducing apoptosis.

Visualization of Mechanisms

Diagram: Metabolic Activation & Genotoxicity of HADs

Caption: Figure 1. The metabolic activation of inactive glycosides (Aloin) by gut microbiota into bioactive aglycones (Aloe-emodin), leading to Topoisomerase II inhibition and subsequent DNA damage.

Diagram: Photochemical Quinone Methide Generation

Caption: Figure 2. The photochemical pathway of 3-hydroxyanthracene derivatives. ESIPT facilitates dehydration to form a reactive Quinone Methide, which alkylates cellular targets.

Experimental Protocols

Protocol A: LC-MS/MS Quantitation of HADs

Purpose: Regulatory compliance (EFSA) requires detection limits < 1 ppm for Aloe-emodin and Emodin in supplements.

-

Sample Preparation:

-

Lyophilize liquid samples or grind solid supplements.

-

Extract 0.5 g sample with 20 mL Methanol/Water (80:20 v/v) .

-

Sonicate for 30 min at 25°C.

-

Centrifuge at 4000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE filter.

-

-

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Eclipse XDB, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-2 min (15% B), 2-10 min (linear to 90% B), 10-12 min (90% B).

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Negative Mode (Phenolic protons ionize well).

-

Transitions:

-

Aloe-emodin: m/z 269.0 → 240.0 (Quant), 269.0 → 225.0 (Qual).

-

Emodin: m/z 269.0 → 225.0 (Quant), 269.0 → 181.0 (Qual).

-

-

Validation Criteria: Linearity

, Recovery 80-120%.

-

Protocol B: Synthesis of 3-Hydroxyanthracene-2-carboxylic Acid

Purpose: Synthesis of the core scaffold for dye or probe development.

-

Starting Material: 3-Hydroxy-2-naphthoic acid (BON acid) is not the precursor. The precursor is typically 2-Hydroxyanthracene .

-

Kolbe-Schmitt Reaction:

-

Dissolve 2-hydroxyanthracene in anhydrous DMF/K2CO3 to form the potassium phenoxide.

-

Pressurize reactor with CO2 (50 bar) .

-

Heat to 120°C for 12 hours.

-

Mechanism:[3] The phenoxide directs electrophilic attack of CO2 to the ortho position (position 3 relative to OH, or position 2 on the ring system).

-

-

Workup:

-

Acidify with HCl to precipitate the crude acid.

-

Recrystallize from Chlorobenzene/Ethanol.

-

Yield: Typically 60-75%.

-

References

-

EFSA Panel on Food Additives and Nutrient Sources. (2018). Safety of hydroxyanthracene derivatives for use in food.[4] EFSA Journal, 16(1), e05090.[4] Link

-

Basarić, N., et al. (2012).[5] Antiproliferative activity of photogenerated quinone methides from 3-hydroxyanthracene derivatives. Chemistry & Biodiversity, 9(1), 123-135. Link

-

European Commission. (2021). Regulation (EU) 2021/468 amending Annex III to Regulation (EC) No 1925/2006 as regards botanical species containing hydroxyanthracene derivatives.[4] Official Journal of the European Union. Link[4]

-

Santaloci, T. J., & Fortenberry, R. C. (2021). Electronically Excited States of Potential Interstellar, Anionic Building Blocks. Frontiers in Astronomy and Space Sciences. Link

-

PubChem. (n.d.). 3-Hydroxyanthracene-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anthracene [chemeurope.com]

- 3. Photochemistry of polycyclic molecules: From mechanistic studies to new drugs and medicinal applications - Ruđer Bošković Institute [irb.hr]

- 4. Hydroxyanthracene derivates citotoxicity: A differential evaluation between single molecule and whole plant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nikola Basarić - Ruđer Bošković Institute [irb.hr]

Methodological & Application

Application Notes and Protocols for Fluorescent Anthracenecarboxamides in Bioimaging

Introduction

Fluorescent anthracenecarboxamides are a versatile class of synthetic fluorophores that have garnered significant interest in the field of bioimaging. Their core structure, a planar anthracene ring system coupled with a carboxamide group, provides a robust scaffold for chemical modification. This allows for the fine-tuning of their photophysical properties and the introduction of specific recognition moieties for a wide range of biological targets.[1] The inherent fluorescence of the anthracene core, characterized by high quantum yields and good photostability, makes these compounds excellent candidates for developing sensitive and specific fluorescent probes.[2]

This guide provides an in-depth exploration of the applications of fluorescent anthracenecarboxamides in bioimaging. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the design and application of these powerful imaging tools. We will delve into their use for imaging cellular organelles, detecting ions and reactive oxygen species (ROS), and their potential as DNA intercalating agents for nuclear staining.

The Foundation: Understanding the Anthracenecarboxamide Scaffold

The utility of anthracenecarboxamides in bioimaging stems from their tunable structure-property relationships. The anthracene moiety serves as the fluorophore, and its emission properties can be modulated by introducing various substituents. The carboxamide group not only enhances the quantum yield compared to simpler amino-anthracene derivatives but also provides a convenient point of attachment for recognition units that confer specificity for a particular analyte.[1] The sensing mechanism of these probes often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which can lead to a "turn-on" or ratiometric fluorescent response upon binding to the target.

I. Imaging of Cellular Organelles

Fluorescent anthracenecarboxamides can be engineered to selectively accumulate in specific cellular compartments, enabling high-resolution imaging of their morphology and dynamics. This is typically achieved by incorporating targeting moieties into the probe's structure that exploit the unique biochemical environment of each organelle.

A. Lysosome-Specific Imaging

Lysosomes are acidic organelles crucial for cellular degradation and recycling pathways.[3] Fluorescent probes that target lysosomes are valuable tools for studying lysosomal function and related diseases. Anthracenecarboxamide-based probes can be designed to accumulate in lysosomes by incorporating basic amine groups, such as a morpholine moiety, which become protonated in the acidic lysosomal environment, leading to their entrapment.[4][5]

Protocol for Live-Cell Lysosomal Staining

This protocol provides a general guideline for staining lysosomes in live cells using a lysosome-tropic anthracenecarboxamide probe.

Materials:

-

Lysosome-specific anthracenecarboxamide probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Probe Preparation: Prepare a 1-10 mM stock solution of the anthracenecarboxamide probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and culture until they reach 60-80% confluency.

-

Labeling Solution Preparation: Dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and probe.

-

Cell Labeling:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[6] The optimal incubation time will vary depending on the probe and cell line.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe.[3]

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific anthracenecarboxamide probe.

-

Causality Behind Experimental Choices:

-

DMSO as a solvent: DMSO is a common solvent for organic probes as it is miscible with water and readily permeates cell membranes.

-

Incubation at 37°C: This is the optimal temperature for most mammalian cell lines and ensures active cellular processes, including probe uptake.

-

Washing steps: Thorough washing is crucial to reduce background fluorescence from unbound probe molecules, thereby increasing the signal-to-noise ratio.[7]

II. Detection of Ions and Reactive Oxygen Species (ROS)

The ability to design anthracenecarboxamide probes that respond to specific ions and reactive oxygen species has opened up new avenues for studying cellular signaling and oxidative stress.

A. Imaging of Metal Ions

Metal ions are essential for a myriad of cellular processes, and their dysregulation is implicated in numerous diseases.[6] Fluorescent probes provide a non-invasive means to visualize the spatial and temporal dynamics of these ions in living cells.[8] Anthracenecarboxamide-based sensors for metal ions typically incorporate a chelating moiety that selectively binds to the target ion. This binding event modulates the electronic properties of the fluorophore, leading to a change in fluorescence.

Protocol for Live-Cell Imaging of Metal Ions

This protocol outlines a general procedure for detecting intracellular metal ions using an anthracenecarboxamide-based fluorescent sensor.

Materials:

-

Anthracenecarboxamide-based metal ion sensor

-

DMSO

-

Cell culture medium

-

PBS, pH 7.4

-

Live-cell imaging buffer

-

Cells cultured on glass-bottom dishes

-

Stock solutions of the target metal ion and other competing ions for selectivity studies

-

Fluorescence microscope

Procedure:

-

Probe and Cell Preparation: Follow steps 1 and 2 from the lysosomal staining protocol.

-

Cell Loading:

-

Incubate the cells with the metal ion sensor (typically 1-10 µM in culture medium) for 30-60 minutes at 37°C.

-

Wash the cells twice with PBS.

-

-

Baseline Imaging:

-

Add live-cell imaging buffer to the cells.

-

Acquire baseline fluorescence images.

-

-

Stimulation and Imaging:

-

To investigate the probe's response to exogenous ions, add a known concentration of the target metal ion to the imaging buffer and acquire a time-series of images.

-

To study endogenous ion fluctuations, treat the cells with a relevant biological stimulus and monitor the change in fluorescence over time.

-

-

Selectivity Test (In Vitro):

-

In a cuvette, measure the fluorescence spectrum of the probe in buffer.

-

Sequentially add stock solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺) at concentrations significantly higher than the target ion to assess the probe's selectivity. A selective probe will only show a significant fluorescence change in the presence of the target ion.

-

Sensing Mechanism Visualization:

B. Imaging of Reactive Oxygen Species (ROS)

ROS are chemically reactive molecules containing oxygen that play important roles in cell signaling and homeostasis. However, overproduction of ROS can lead to oxidative stress and cellular damage.[9] Anthracenecarboxamide probes for ROS often utilize a recognition moiety that is selectively oxidized by a specific ROS, leading to a change in the probe's fluorescence.[10]

Protocol for Live-Cell ROS Detection

This protocol provides a general method for detecting intracellular ROS using an anthracenecarboxamide-based probe.

Materials:

-

Anthracenecarboxamide-based ROS probe

-

DMSO

-

Serum-free cell culture medium

-

PBS, pH 7.4

-

Cells cultured in a multi-well plate or on glass-bottom dishes

-

ROS inducer (e.g., H₂O₂, tert-butyl hydroperoxide) as a positive control

-

Fluorescence microscope or microplate reader

Procedure:

-

Probe Preparation: Prepare a 1-10 mM stock solution of the ROS probe in DMSO.

-

Cell Preparation: Culture cells to the desired confluency.

-

Probe Loading:

-

Dilute the probe stock solution in serum-free medium to a final concentration of 5-20 µM.[7]

-

Remove the culture medium and wash the cells once with PBS.

-

Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells twice with PBS to remove excess probe.[7]

-

ROS Induction and Measurement:

-

Treat the cells with your experimental compounds or a known ROS inducer in PBS or imaging buffer.

-

Immediately begin acquiring fluorescence images or measurements using a plate reader at time points relevant to your experiment.

-

The excitation and emission wavelengths will be specific to the probe used.

-

Experimental Workflow for ROS Detection:

III. Anthracenecarboxamides as DNA Intercalators

The planar aromatic structure of the anthracene core allows some anthracenecarboxamide derivatives to intercalate between the base pairs of double-stranded DNA.[11] This property can be exploited for staining the cell nucleus and studying DNA-drug interactions. The binding affinity and specificity can be modulated by the nature of the substituents on the carboxamide side chain.[12]

Protocol for Fixed-Cell Nuclear Staining

This protocol describes a general procedure for staining the nuclei of fixed cells using a DNA-intercalating anthracenecarboxamide.

Materials:

-

DNA-intercalating anthracenecarboxamide probe

-

DMSO

-

PBS, pH 7.4

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Mounting medium

-

Cells cultured on coverslips

-

Fluorescence microscope

Procedure:

-

Cell Fixation:

-

Wash cultured cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Dilute the anthracenecarboxamide probe stock solution in PBS to the desired working concentration (e.g., 1-10 µM).

-

Incubate the permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells three to five times with PBS to remove unbound probe.

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the nuclei using a fluorescence microscope with the appropriate filter set.

-

IV. Quantitative Data and Troubleshooting

Photophysical Properties of Representative Anthracenecarboxamide Probes

| Probe Type | Analyte/Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features | Reference |

| Mito-ACS | Mitochondrial ClO⁻ | ~480 | 575 | 0.28 (after reaction) | High photostability, large Stokes shift | [10] |

| Amide-based | Picric Acid | ~370 | 417 | - (Quenched) | 'Switch-off' sensor | [1] |

| DNA Intercalator | dsDNA | Varies | Varies | - | Binds to DNA minor groove | [12] |

Troubleshooting Common Issues in Bioimaging

| Issue | Potential Cause | Suggested Solution |

| Weak or No Signal | - Low probe concentration- Insufficient incubation time- Photobleaching | - Increase probe concentration- Optimize incubation time- Use an anti-fade mounting medium for fixed cells- Minimize light exposure and use neutral density filters |

| High Background | - High probe concentration- Insufficient washing- Autofluorescence | - Titrate probe to the lowest effective concentration- Increase the number and duration of washing steps- Use a spectrally distinct probe or appropriate background subtraction |

| Non-specific Staining | - Probe aggregation- Off-target binding | - Ensure the probe is fully dissolved in the working solution- Use blocking agents for fixed-cell staining- Validate probe specificity with controls |

| Phototoxicity (Live Cells) | - High light intensity- Prolonged exposure | - Use the lowest possible laser power- Reduce exposure time and acquisition frequency- Use a more photostable probe if available |

V. Conclusion

Fluorescent anthracenecarboxamides represent a powerful and adaptable class of probes for a wide array of bioimaging applications. Their chemical tractability allows for the rational design of sensors with tailored photophysical properties and high specificity for various biological targets. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers looking to leverage the capabilities of these versatile fluorophores in their own work. As the field of chemical biology continues to evolve, we can anticipate the development of even more sophisticated anthracenecarboxamide-based probes for elucidating complex biological processes at the molecular level.

VI. References

-

Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics. (n.d.). National Institutes of Health. [Link]

-

Albrecht, J. H., et al. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR Protocols. [Link]

-

Grama, S., et al. (2023). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

-

Albrecht, J. H., et al. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. Cell Press. [Link]

-

Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. (n.d.). ResearchGate. [Link]

-

A Comprehensive Guide to Detecting Reactive Oxygen Species (ROS) in Cells. (2025, August 15). AntBio. [Link]

-

ROS Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. [Link]

-

A fluorogenic and ultrabright probe for imaging of lipid droplets in live and fixed cells. (n.d.). Royal Society of Chemistry. [Link]

-

Is there any way to visualize intracellular ROS production in drug treated MCF-7 cells by using confocal microscopy?, If yes, How?. (2023, April 25). ResearchGate. [Link]

-

Synthesis and properties of lysosome-specific photoactivatable probes for live-cell imaging. (n.d.). Royal Society of Chemistry. [Link]

-

An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. (2023, September 12). MDPI. [Link]

-

Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. [Link]

-

A light-up imaging protocol for neutral pH-enhanced fluorescence detection of lysosomal neuraminidase activity in living cells. (2016, October 6). Royal Society of Chemistry. [Link]

-

A live cell biosensor protocol for high-resolution screening of therapy-resistant cancer cells. (2026, February 17). PLOS ONE. [Link]

-

A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. (2020, February 1). ResearchGate. [Link]

-

Towards the Synthesis and Evaluation of a Novel DNA Intercalator. (n.d.). Liberty University. [Link]

-

Recent Advances in Fluorescent Probes for Lipid Droplets. (2018, September 18). National Institutes of Health. [Link]

-

Quantitative Structure-Activity Relationship of Fluorescent Probes and Their Intracellular Localizations. (2023, May 22). MDPI. [Link]

-

Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

-

Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. (2022, July 12). Frontiers. [Link]

-

Photoactivatable aggregation-induced emission probes for lipid droplets-specific live cell imaging. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of Diazaxanthilidenes and Applications in Cellular Imaging. (2016, November 29). University of Pennsylvania. [Link]

-

Live-cell imaging of bio-metal species. (n.d.). National Institutes of Health. [Link]

-

9-Anthracenecarboxamide fluorescent probes for selective discrimination of picric acid from mono-and di-nitrophenols in ethanol. (n.d.). ResearchGate. [Link]

-

Simple Whole-Cell Biodetection and Bioremediation of Heavy Metals Based on an Engineered Lead-Specific Operon. (2014, February 20). ACS Publications. [Link]

-

An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and Application in Cell Imaging of Acridone Derivatives. (2020, October 16). ResearchGate. [Link]

-

DNA intercalators and using them as anticancer drugs. (n.d.). International Journal of Advanced Biological and Biomedical Research. [Link]

-

Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors. (n.d.). PubMed. [Link]

-

Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. (n.d.). National Institutes of Health. [Link]

-

Experimental and Computational Investigation of the Photophysical Properties of a Series of Luminescent D−A−D' and D−A−A' Pyrimidines. (2025, October 17). ResearchGate. [Link]

-

Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. (2019, November 14). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [repository.upenn.edu]

- 5. DSpace [scholarshare.temple.edu]

- 6. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. antbioinc.com [antbioinc.com]

- 8. Live-cell imaging of bio-metal species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells [mdpi.com]

- 11. ijabbr.com [ijabbr.com]

- 12. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

using 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- as a fluorescent probe

Application Note: High-Fidelity Fluorescence Sensing using 3-Hydroxy-N-phenyl-2-anthracenecarboxamide

Abstract

This guide details the photophysical characterization and experimental protocols for 3-hydroxy-N-phenyl-2-anthracenecarboxamide (HPA) , a robust Excited-State Intramolecular Proton Transfer (ESIPT) probe. Unlike conventional fluorophores (e.g., fluorescein, rhodamine), HPA leverages a four-level photophysical cycle to provide a large Stokes shift (>100 nm) and exceptional sensitivity to local microenvironmental changes. Primary applications include ratiometric sensing of solvent polarity, detection of basic anions (F⁻, AcO⁻), and trace analysis of nitroaromatic explosives (e.g., Picric Acid).

Introduction & Mechanism

The ESIPT Principle

The core utility of HPA lies in its 3-hydroxy-2-carboxamide motif. In the ground state, the molecule exists as an Enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. Upon photoexcitation, the acidity of the hydroxyl group increases significantly, driving a rapid proton transfer to the carbonyl oxygen. This generates the excited Keto tautomer, which emits a red-shifted photon before relaxing back to the ground state.

-

Enol Emission (Normal): Blue/Green (Sensitive to H-bonding solvents).

-

Keto Emission (Tautomer): Orange/Red (Dominant in non-polar/aprotic environments).

Key Advantages

-

Large Stokes Shift: Minimizes self-absorption and reduces background interference from biological autofluorescence.

-

Dual-Emission Potential: Enables ratiometric measurements (Intensity_{Keto} / Intensity_{Enol}), eliminating artifacts from probe concentration variations or light source fluctuations.

-

Solid-State Fluorescence: Unlike many aggregation-caused quenching (ACQ) dyes, HPA derivatives often retain fluorescence in the solid state, useful for vapor sensing.

Photophysical Properties

| Parameter | Value / Characteristic | Notes |

| Excitation Max ( | 360 – 380 nm | Compatible with UV/Violet lasers (375 nm, 405 nm). |

| Emission Max ( | ~450 nm (Enol) / ~580 nm (Keto) | Highly dependent on solvent polarity. |

| Stokes Shift | > 150 nm | Excellent for signal-to-noise ratio. |

| Quantum Yield ( | 0.2 – 0.6 | Solvent dependent; higher in non-polar solvents. |

| Solubility | DMSO, DMF, CH | Limited water solubility; requires organic co-solvent. |

Experimental Protocols

Stock Solution Preparation

-

Solvent: Anhydrous DMSO or DMF (Spectroscopic Grade).

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: MW ≈ 313.35 g/mol . Dissolve 3.13 mg in 1.0 mL DMSO.

-

-

Storage: Aliquot into amber vials. Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol A: Ratiometric Polarity Sensing

Objective: Determine the hydrophobicity of a protein binding pocket or lipid membrane.

-

Dilution: Dilute the 10 mM stock into the buffer/solvent system to a final concentration of 5–10 µM . Ensure organic co-solvent (DMSO) is < 1% (v/v) to preserve biological integrity.

-

Incubation: Incubate for 15 minutes at room temperature (25°C).

-

Measurement:

-

Excitation: 370 nm.

-

Scan Emission: 400 nm to 650 nm.

-

-

Data Analysis: Calculate the Ratio (

) =-

Interpretation: A higher

value indicates a more hydrophobic (non-polar) environment.

-

Protocol B: Detection of Picric Acid (Explosives)

Objective: Detect trace picric acid (PA) via fluorescence quenching (Photoinduced Electron Transfer - PET).

-

Preparation: Prepare a 10 µM solution of HPA in Ethanol or Acetonitrile.

-

Baseline: Record the initial fluorescence spectrum (

) at -

Titration: Add aliquots of the analyte solution (containing PA).

-

Readout: Record fluorescence (

) after each addition. -

Quantification: Plot Stern-Volmer graph:

vs. [Analyte].-

Linearity: Expect linear response at low concentrations (0–50 µM).

-

Selectivity: HPA is highly selective for PA over other nitroaromatics (TNT, DNT) due to specific proton-transfer interactions.

-

Mechanistic Visualization

The following diagram illustrates the ESIPT cycle and the sensing pathways.

Figure 1: The ESIPT photocycle of HPA. Sensing is achieved by disrupting the proton transfer (Anions) or quenching the excited state (Picric Acid).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |